molecular formula C19H16N2O3 B12579790 6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone CAS No. 602310-83-8

6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone

Cat. No.: B12579790
CAS No.: 602310-83-8
M. Wt: 320.3 g/mol
InChI Key: SIAOEFJKGZAQJR-UHFFFAOYSA-N
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Description

6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the pyridinone class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Amination: Introduction of the amino group can be done through nucleophilic substitution reactions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone: Lacks the amino group.

    6-amino-1-(4-methoxyphenyl)-2(1H)-pyridinone: Lacks the benzoyl group.

    6-amino-5-benzoyl-2(1H)-pyridinone: Lacks the methoxyphenyl group.

Uniqueness

The presence of the amino, benzoyl, and methoxyphenyl groups in 6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to its analogs.

Properties

CAS No.

602310-83-8

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

6-amino-5-benzoyl-1-(4-methoxyphenyl)pyridin-2-one

InChI

InChI=1S/C19H16N2O3/c1-24-15-9-7-14(8-10-15)21-17(22)12-11-16(19(21)20)18(23)13-5-3-2-4-6-13/h2-12H,20H2,1H3

InChI Key

SIAOEFJKGZAQJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=CC(=C2N)C(=O)C3=CC=CC=C3

Origin of Product

United States

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